Fmoc-Leu-(Dmb)Gly-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

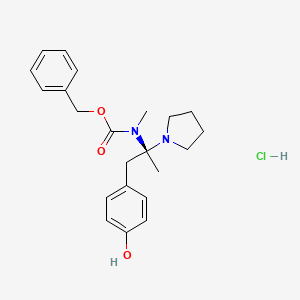

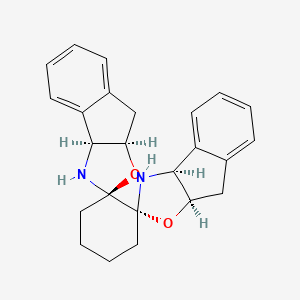

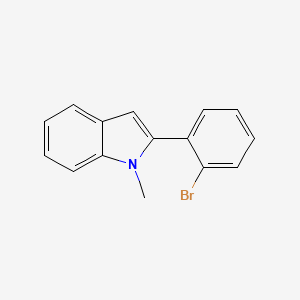

“Fmoc-Leu-(Dmb)Gly-OH” is a dipeptide that offers the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . It is extremely easy to use . The compound has a molar mass of 560.64 g/mol and a Hill formula of C₃₂H₃₆N₂O₇ .

Synthesis Analysis

Standard coupling methods like PyBOP/DIPEA or DIPCDI/HOBt can be used for their introduction . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .Molecular Structure Analysis

The molecular structure of “Fmoc-Leu-(Dmb)Gly-OH” is represented by the Hill formula C₃₂H₃₆N₂O₇ . It has a molecular weight of 560.64 g/mol .Chemical Reactions Analysis

“Fmoc-Leu-(Dmb)Gly-OH” is an excellent reagent for enhancing synthetic efficiency of glycine-containing peptides by Fmoc SPPS . Like the analogous Hmb derivative Fmoc-(FmocHmb)Gly-OH, the use of this derivative prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions .Physical And Chemical Properties Analysis

“Fmoc-Leu-(Dmb)Gly-OH” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The optical rotation α 25/D (c=1 in methanol) is -30.0 - -25.0 ° .科学研究应用

Peptide Synthesis

Fmoc-Leu-(Dmb)Gly-OH: is primarily used in solid-phase peptide synthesis (SPPS) . It’s a dipeptide that serves as a building block for creating longer peptide chains. The Fmoc group protects the amino group during synthesis, which can be removed by base-induced cleavage, while the Dmb group protects the glycine residue and can be removed by acidolysis.

Overcoming Aggregation in SPPS

This compound is particularly valuable in preventing aggregation during the assembly of peptide chains . Its use leads to faster and more predictable acylation and deprotection reactions, which is crucial for synthesizing hydrophobic and difficult sequences.

Enhancing Synthetic Efficiency

Fmoc-Leu-(Dmb)Gly-OH: enhances synthetic efficiency in the production of glycine-containing peptides . By preventing the formation of secondary structures that can cause failure in peptide assembly, it ensures higher yields and purity of the synthesized peptides.

Medicinal Chemistry

In medicinal chemistry, this dipeptide is used to synthesize various oligopeptides and cyclic depsipeptides . These compounds have applications ranging from drug discovery to the study of biological processes.

Chemical Biology

The compound finds its application in chemical biology, where it’s used to disrupt secondary structures during peptide assembly, thus facilitating the synthesis of peptides that are otherwise challenging to produce .

Materials Science

While not directly related to materials science, the peptides synthesized using Fmoc-Leu-(Dmb)Gly-OH can be used to create biomaterials, such as hydrogels, which have applications in tissue engineering and drug delivery systems .

作用机制

Target of Action

Fmoc-Leu-(Dmb)Gly-OH is primarily used in the field of peptide synthesis . Its main targets are the amino acids in peptide chains, specifically those containing glycine .

Mode of Action

Fmoc-Leu-(Dmb)Gly-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . This compound is introduced into the peptide chain using standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt . The Dmb group in the compound acts as a temporary protecting group for the glycine residue in the peptide sequence . This group is removed and the glycine residue is regenerated during the course of a standard TFA-mediated cleavage reaction .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-Leu-(Dmb)Gly-OH is the peptide synthesis pathway . By preventing aggregation during chain assembly, this compound enhances the synthetic efficiency of glycine-containing peptides . It also helps prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .

Pharmacokinetics

Its solubility in dmf is an important factor for its use in peptide synthesis .

Result of Action

The use of Fmoc-Leu-(Dmb)Gly-OH in peptide synthesis results in faster and more predictable acylation and deprotection reactions . It also leads to higher yields and fewer impurities in the synthesized peptides .

Action Environment

The action of Fmoc-Leu-(Dmb)Gly-OH is influenced by the conditions of the peptide synthesis process . For instance, the temperature of the reaction and the pH of the environment can affect the efficiency of the coupling and deprotection reactions . Furthermore, the compound should be stored at a temperature between 2-8°C to maintain its stability .

安全和危害

When handling “Fmoc-Leu-(Dmb)Gly-OH”, it is recommended to avoid dust formation, breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

属性

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O7/c1-20(2)15-28(31(37)34(18-30(35)36)17-21-13-14-22(39-3)16-29(21)40-4)33-32(38)41-19-27-25-11-7-5-9-23(25)24-10-6-8-12-26(24)27/h5-14,16,20,27-28H,15,17-19H2,1-4H3,(H,33,38)(H,35,36)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMDVCIMLFGAOA-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Leu-(Dmb)Gly-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)

![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)

![[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl](/img/structure/B6307158.png)

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)

![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)